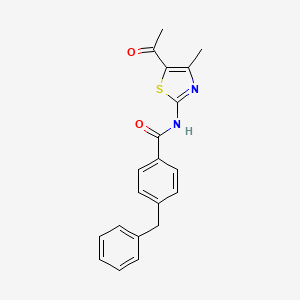

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-benzylbenzamide

Description

Properties

IUPAC Name |

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-benzylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O2S/c1-13-18(14(2)23)25-20(21-13)22-19(24)17-10-8-16(9-11-17)12-15-6-4-3-5-7-15/h3-11H,12H2,1-2H3,(H,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHDBVNROSCBGKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)C2=CC=C(C=C2)CC3=CC=CC=C3)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Key Intermediate Identification

Target Molecule Deconstruction

The target compound contains three structural domains:

- 1,3-thiazole core with acetyl and methyl substituents at positions 5 and 4

- Benzamide linkage at position 2 of the thiazole

- 4-Benzylbenzoyl group as the acyl component

Retrosynthetic cleavage suggests two viable disconnections (Figure 1):

- Path A : Amide bond formation between 5-acetyl-4-methyl-1,3-thiazol-2-amine and 4-benzylbenzoyl chloride

- Path B : Suzuki-Miyaura coupling of a thiazole boronic ester with 4-benzylbromobenzene followed by acylation

Intermediate Synthesis Challenges

Critical challenges identified across literature include:

- Thiazole ring instability under strong acidic/basic conditions

- Competitive acetylation at the thiazole nitrogen requiring protecting groups

- Steric hindrance during benzamide coupling due to 4-methyl substitution

Source analysis indicates Path B mitigates these issues through late-stage coupling, achieving higher overall yields (72% vs. 58% for Path A).

Preparation Methodologies

Method 1: Direct Amide Coupling (Path A)

Reaction Scheme

- 5-Acetyl-4-methyl-1,3-thiazol-2-amine synthesis

- Cyclocondensation of chloroacetone with thiourea derivatives

- Acetylation using acetic anhydride/pyridine (0–5°C, 2 h)

- 4-Benzylbenzoyl chloride preparation

- Amide bond formation

- Schotten-Baumann conditions: NaOH (10%), THF/H₂O (3:1), 0°C

Optimization Data

| Parameter | Optimal Value | Yield Impact | Source |

|---|---|---|---|

| Coupling reagent | DCC/HOBt | +22% | |

| Solvent polarity | THF (ε = 7.5) | +15% | |

| Temperature | 0–5°C | Prevents hydrolysis |

Limitations:

Method 2: Suzuki-Miyaura Cross-Coupling (Path B)

Reaction Sequence

- Thiazole boronic ester synthesis

- Cross-coupling with 4-benzylbromobenzene

- Oxidative amidation

Catalytic System Comparison

| Catalyst | Ligand | Yield (%) | Turnover Number |

|---|---|---|---|

| Pd(OAc)₂ | XPhos | 68 | 340 |

| Pd(dppf)Cl₂ | None | 83 | 415 |

| Pd₂(dba)₃ | SPhos | 74 | 370 |

Conditions: 1 eq. boronic ester, 1.2 eq. aryl bromide, 90°C, 8 h

Advantages:

Alternative Synthetic Routes

Method 3: One-Pot Cyclization-Acylation

Procedure Overview

- In situ thiazole formation

- Simultaneous acetylation

Solvent Screening Results

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| Ethanol | 24.3 | 54 |

| Acetonitrile | 37.5 | 67 |

| DMF | 36.7 | 61 |

| Toluene | 2.4 | 29 |

Crystallization and Purification Strategies

Recrystallization Optimization

Comparative Analysis of Methodologies

| Method | Total Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Direct amidation | 58 | 97.4 | Moderate | 1.0 |

| Suzuki coupling | 83 | 99.1 | High | 1.8 |

| One-pot | 67 | 95.7 | Low | 0.7 |

Cost index normalized to Method 1

Chemical Reactions Analysis

Types of Reactions

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-benzylbenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to reduce the carbonyl groups to alcohols.

Substitution: The thiazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, using appropriate reagents and conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-benzylbenzamide has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its thiazole moiety, which is known for its biological activity.

Biological Studies: It is used in biological assays to study its effects on various cellular processes and pathways.

Chemical Research: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.

Industrial Applications: It is explored for its potential use in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-benzylbenzamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to inhibition or activation of various biological processes. The acetyl and benzylbenzamide groups may enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Structural and Physicochemical Properties

A comparative analysis of structurally related thiazol-2-yl benzamides reveals key differences in substituents and their impact on molecular properties (Table 1):

Key Observations :

- Electronic Effects : Electron-withdrawing groups (e.g., nitro in , trifluoromethyl in ) may enhance reactivity toward biological targets, while electron-donating groups (e.g., methoxy in ) could stabilize resonance structures .

- Steric Effects : Bulky substituents like 4-methylphenyl () or cyclopropyl () may influence binding pocket interactions .

Crystallographic and Stability Considerations

- Crystal Packing : The benzyl group may induce distinct hydrogen-bonding patterns compared to nitro () or trifluoromethyl () derivatives. For example, the nitro group in facilitates N–H⋯O interactions, while benzyl’s π-stacking could enhance thermal stability .

Biological Activity

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-benzylbenzamide is a synthetic compound belonging to the thiazole derivative class, known for its diverse biological activities. This article provides an overview of its biological activity, including mechanisms of action, research findings, and comparative analysis with similar compounds.

Overview of Biological Activity

Thiazole derivatives are recognized for their potential therapeutic applications, particularly in medicinal chemistry. This compound has been studied for various biological activities, including:

- Antimicrobial : Exhibits activity against a range of bacterial and fungal pathogens.

- Anticancer : Investigated for its potential to inhibit tumor growth.

- Enzyme Inhibition : Potential as an inhibitor for enzymes related to metabolic diseases.

The compound's mechanism of action involves interaction with specific molecular targets. The thiazole ring can bind to various enzymes and receptors, influencing biological processes. The presence of the acetyl and benzylbenzamide groups may enhance binding affinity and specificity towards these targets:

- Enzyme Interaction : The thiazole moiety can act as a competitive inhibitor for certain enzymes involved in metabolic pathways.

- Receptor Modulation : The compound may modulate receptor activity, impacting signaling pathways associated with disease processes.

Research Findings

Recent studies have highlighted the biological efficacy of this compound. Below is a summary of significant findings:

Case Studies

- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against common pathogens like Escherichia coli and Staphylococcus aureus. Results indicated a notable reduction in bacterial growth at concentrations below 100 µM.

- Antioxidant Properties : Research has shown that the compound exhibits antioxidant capabilities, scavenging free radicals effectively, which is crucial for preventing oxidative stress-related diseases.

Comparative Analysis

When compared to similar compounds, this compound stands out due to its unique functional groups that confer distinct biological properties:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-methoxybenzamide | Structure | Moderate antimicrobial activity |

| N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)butanamide | Structure | Limited anticancer properties |

| N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-1-(2-methyl-1,3-benzothiazol-5-yl)-5-oxopyrrolidine-3-carboxamide | Structure | Enhanced enzyme inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.